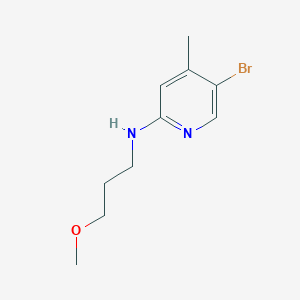

5-bromo-N-(3-methoxypropyl)-4-methylpyridin-2-amine

CAS No.: 1220028-88-5

Cat. No.: VC3389146

Molecular Formula: C10H15BrN2O

Molecular Weight: 259.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220028-88-5 |

|---|---|

| Molecular Formula | C10H15BrN2O |

| Molecular Weight | 259.14 g/mol |

| IUPAC Name | 5-bromo-N-(3-methoxypropyl)-4-methylpyridin-2-amine |

| Standard InChI | InChI=1S/C10H15BrN2O/c1-8-6-10(13-7-9(8)11)12-4-3-5-14-2/h6-7H,3-5H2,1-2H3,(H,12,13) |

| Standard InChI Key | DZEQUXXVJDDEDP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1Br)NCCCOC |

| Canonical SMILES | CC1=CC(=NC=C1Br)NCCCOC |

Introduction

Synthesis Methods

The synthesis of 5-bromo-N-(3-methoxypropyl)-4-methylpyridin-2-amine can be approached through various synthetic strategies, drawing upon established methods for the preparation of related aminopyridine derivatives. One common approach would involve using appropriately substituted pyridine precursors and introducing the desired functional groups through sequential reactions.

Purification Techniques

Following synthesis, purification of 5-bromo-N-(3-methoxypropyl)-4-methylpyridin-2-amine would typically involve column chromatography using appropriate solvent systems such as hexane/ethyl acetate mixtures or dichloromethane/methanol gradients. Recrystallization from suitable solvents could also be employed to obtain high-purity material. Final characterization would utilize techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound.

Chemical Reactivity

5-Bromo-N-(3-methoxypropyl)-4-methylpyridin-2-amine possesses multiple reactive sites that can participate in various chemical transformations. Understanding these reactivity patterns is essential for exploring the compound's potential applications in organic synthesis and medicinal chemistry.

Nucleophilic Substitution Reactions

The bromine atom at position 5 of the pyridine ring serves as an excellent leaving group for nucleophilic aromatic substitution reactions. This reactivity is enhanced by the electron-withdrawing effect of the pyridine nitrogen, which activates the ring toward nucleophilic attack. Nucleophiles such as amines, thiols, and alkoxides can potentially replace the bromine atom under appropriate conditions, leading to a diverse array of derivatives. These substitution reactions typically require heating in polar solvents, possibly with catalysts to facilitate the transformation.

The reactivity of the bromine substituent in this position makes the compound valuable as a building block for constructing more complex molecular structures. Cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig aminations, represent powerful methods for functionalizing this position, potentially introducing aryl, vinyl, or amino groups that could modulate the compound's biological properties or physical characteristics.

Modifications of the Amino Functionality

The secondary amino group at position 2 presents opportunities for further functionalization. Despite already bearing a 3-methoxypropyl substituent, the nitrogen atom may still participate in reactions such as acylation, sulfonylation, or urea formation under appropriate conditions. Such transformations could be utilized to introduce additional functional groups or to modify the compound's pharmacokinetic properties in the context of drug development efforts.

The methoxy group at the terminus of the 3-methoxypropyl chain could also undergo transformations such as demethylation to yield a hydroxyl group or conversion to other functional groups. These modifications would alter the hydrogen bonding capabilities and polarity of this portion of the molecule, potentially affecting its solubility profile and interactions with biological targets.

| Compound | Antimicrobial Activity | Anticancer Activity | Key Structural Features |

|---|---|---|---|

| 5-Bromo-N-(3-methoxypropyl)-4-methylpyridin-2-amine | Predicted moderate | Predicted moderate | 3-Methoxypropyl group, C4-methyl |

| 5-Bromo-N-methyl-3-nitropyridin-2-amine | Significant (20 μM) | Moderate (IC50: 25 μM) | Nitro group at C3, N-methyl |

| 5-Bromo-N-(3-methoxypropyl)-N-methyl-3-nitropyridin-2-amine | Moderate (30 μM) | Low | Additional N-methyl, nitro at C3 |

| 5-Bromo-2-nitropyridin-3-amine | Low | High (IC50: 15 μM) | Different substitution pattern |

This comparative analysis suggests that the position and nature of substituents on the pyridine ring significantly influence biological activity. The presence of the methyl group at position 4 in 5-bromo-N-(3-methoxypropyl)-4-methylpyridin-2-amine, as opposed to a nitro group at position 3 in some of the related compounds, would likely result in a different biological activity profile. The longer 3-methoxypropyl chain, compared to a simple methyl group on the amino nitrogen, might also affect binding interactions with biological targets.

Spectroscopic Characterization

Spectroscopic techniques provide essential tools for confirming the structure and purity of 5-bromo-N-(3-methoxypropyl)-4-methylpyridin-2-amine. Various spectroscopic methods would yield characteristic data that could be used for identification and quality assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 5-bromo-N-(3-methoxypropyl)-4-methylpyridin-2-amine would be expected to show distinctive signals corresponding to its various proton environments. The aromatic protons of the pyridine ring would typically appear in the downfield region (δ 7.0-8.5 ppm), with specific chemical shifts and coupling patterns reflecting their positions relative to the nitrogen and other substituents. The methyl group at position 4 would likely appear as a singlet around δ 2.0-2.5 ppm, while the protons of the 3-methoxypropyl chain would give rise to multiple signals in the upfield region.

The 13C NMR spectrum would complement this information by revealing the carbon framework of the molecule. The pyridine carbons would typically appear at chemical shifts between δ 110-160 ppm, with the carbon bearing the bromine substituent showing a characteristic shift around δ 110-120 ppm. The methyl carbon at position 4 would appear around δ 15-25 ppm, while the carbons of the 3-methoxypropyl chain would give signals in the δ 25-75 ppm range, with the methoxy carbon appearing around δ 55-60 ppm.

Mass Spectrometry

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of 5-bromo-N-(3-methoxypropyl)-4-methylpyridin-2-amine. The molecular ion peak would be expected to show the characteristic isotopic pattern of bromine-containing compounds, with almost equal peaks at m/z values corresponding to the compounds containing 79Br and 81Br isotopes. Common fragmentation pathways might include the loss of the methoxy group, cleavage of the propyl chain, or loss of the bromine atom, providing further structural confirmation.

High-resolution mass spectrometry would enable determination of the exact mass of the compound, which could be compared with the calculated value to confirm the molecular formula. This technique would be particularly valuable for distinguishing between isomeric structures or identifying potential impurities in synthesized samples.

Applications in Research

The unique structural features of 5-bromo-N-(3-methoxypropyl)-4-methylpyridin-2-amine suggest potential applications in various research areas, from synthetic organic chemistry to medicinal chemistry and materials science.

Medicinal Chemistry Applications

In medicinal chemistry, 5-bromo-N-(3-methoxypropyl)-4-methylpyridin-2-amine could serve as a valuable intermediate or scaffold for developing novel therapeutic agents. The bromine substituent provides a reactive site for further functionalization through coupling reactions, enabling the creation of diverse chemical libraries for biological screening. The 3-methoxypropyl chain introduces a flexible linker that could influence the pharmacokinetic properties of derived compounds, potentially affecting parameters such as absorption, distribution, and metabolism.

Structure-activity relationship studies could be conducted by systematically modifying different portions of the molecule and evaluating the impact on biological activities. Such studies would help identify the key structural features responsible for specific biological effects and guide the optimization of lead compounds for drug development. The compound's potential activities against enzymes, receptors, or cellular processes could be explored through high-throughput screening or targeted assays based on structural similarities to known bioactive molecules.

Organic Synthesis Applications

From a synthetic perspective, 5-bromo-N-(3-methoxypropyl)-4-methylpyridin-2-amine represents a versatile building block for constructing more complex molecular architectures. The bromine substituent enables various cross-coupling reactions, while the amino functionality could participate in condensation reactions or serve as a nucleophile in addition reactions. These transformations could be utilized in the synthesis of heterocyclic compounds, polymers, or materials with specialized properties.

In addition, the compound could serve as a model system for studying reaction mechanisms or developing new synthetic methodologies. The presence of multiple functional groups with different reactivities offers opportunities for investigating selective transformations and developing conditions that enable site-specific modifications. Such studies contribute to the broader field of synthetic organic chemistry by expanding the toolkit of available reactions and strategies.

Comparative Analysis with Similar Compounds

A comprehensive understanding of 5-bromo-N-(3-methoxypropyl)-4-methylpyridin-2-amine benefits from comparison with structurally related compounds, highlighting the influence of specific substitution patterns on chemical and biological properties.

Structural Comparisons

When compared to 5-bromo-N-methyl-3-nitropyridin-2-amine, the compound of interest differs in several key aspects. The 3-methoxypropyl substituent on the amino nitrogen introduces additional flexibility and potential binding interactions compared to the simpler methyl group. The methyl group at position 4, as opposed to the nitro group at position 3 in the comparison compound, would significantly alter the electronic distribution within the pyridine ring, affecting reactivity patterns and potential biological interactions.

These structural differences would be expected to result in distinct physical properties as well. For instance, the presence of the 3-methoxypropyl chain would likely increase the lipophilicity of 5-bromo-N-(3-methoxypropyl)-4-methylpyridin-2-amine compared to N-methyl analogs, potentially affecting parameters such as solubility, membrane permeability, and protein binding. The absence of the strongly electron-withdrawing nitro group would also alter the electrostatic potential surface of the molecule, which could influence its interactions with biological macromolecules.

Reactivity Comparisons

The reactivity profiles of these related compounds would also exhibit significant differences. The nitro group in 5-bromo-N-methyl-3-nitropyridin-2-amine serves as a strong electron-withdrawing group that activates the pyridine ring toward nucleophilic attack, particularly at positions ortho and para to it. In contrast, the methyl group at position 4 in 5-bromo-N-(3-methoxypropyl)-4-methylpyridin-2-amine is electron-donating, which would decrease the electrophilicity of the pyridine ring at certain positions while potentially enhancing reactivity toward electrophilic aromatic substitution.

These electronic effects would influence the conditions required for various transformations. For example, nucleophilic aromatic substitution reactions might require more forcing conditions for 5-bromo-N-(3-methoxypropyl)-4-methylpyridin-2-amine compared to nitro-substituted analogs. Conversely, reactions involving electrophilic attack or oxidation of the methyl group might proceed more readily with the compound of interest than with nitro-substituted derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume